6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7,8-dimethyl-1,4-dioxaspiro[44]non-6-ene is an organic compound with the molecular formula C9H13BrO2 It features a unique spirocyclic structure, which includes a bromine atom and two methyl groups attached to a dioxaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable dioxaspiro precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Addition Reactions: The double bond in the spiro ring system can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or functionalized derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding properties. The pathways involved depend on the specific application and the nature of the interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-8,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene
- 6-Bromo-1,3-dioxaspiro(4.5)decane
- 6,9,9-Trimethyl-1,4-dioxaspiro[4.6]undec-6-ene
Uniqueness
6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene is unique due to its specific substitution pattern and the presence of both bromine and methyl groups on the spirocyclic ring system. This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
887748-92-7 |
---|---|
Molekularformel |
C9H13BrO2 |
Molekulargewicht |
233.10 g/mol |
IUPAC-Name |
9-bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C9H13BrO2/c1-6-5-9(8(10)7(6)2)11-3-4-12-9/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
DASHSMHKCQZIEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(C(=C1C)Br)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.